molecular formula C18H17F4NO2 B1667910 Beflubutamid CAS No. 113614-08-7

Beflubutamid

Cat. No.: B1667910
CAS No.: 113614-08-7
M. Wt: 355.3 g/mol
InChI Key: FFQPZWRNXKPNPX-UHFFFAOYSA-N
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Description

Beflubutamid (C₁₈H₁₇F₄NO₂, CAS 113614-08-7) is a chiral herbicide developed by Ube Industries Ltd. for post-emergent control of dicotyledonous weeds in cereals such as wheat and barley . It inhibits phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, leading to chlorophyll degradation and plant death . The compound is marketed as a racemate but exhibits enantioselective activity: the (-)-enantiomer is at least 1,000× more herbicidally active than the (+)-form, with an EC₅₀ of 0.50 μM in garden cress bioassays .

This compound degrades rapidly in soil, forming a major metabolite, phenoxybutanoic acid, via amide bond cleavage. Its environmental persistence is low, with half-lives of 5–10 days in alkaline and acidic soils, though degradation rates vary enantioselectively depending on soil pH .

Properties

IUPAC Name

N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQPZWRNXKPNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057941
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113614-08-7
Record name Beflubutamid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113614-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beflubutamid [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)
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Record name BEFLUBUTAMID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nitration of 2-Fluorobenzotrifluoride

The synthesis begins with the nitration of 2-fluorobenzotrifluoride (o-fluorobenzotrifluoride) using concentrated sulfuric acid and 65% nitric acid at temperatures below 10°C. This electrophilic aromatic substitution introduces a nitro group at the para position relative to the fluorine atom, yielding 4-fluoro-3-trifluoromethylnitrobenzene.

Reaction Conditions

  • Reagents : 2-Fluorobenzotrifluoride (0.6 mol), H₂SO₄ (180 g), HNO₃ (0.66 mol)
  • Temperature : -10°C to 25°C (gradual warming)
  • Yield : 91.7%
  • Purity : 96.5% (determined by GC)

The nitration step requires precise temperature control to minimize byproducts such as meta-nitrated isomers.

Reduction to 4-Fluoro-3-Trifluoromethylaniline

The nitro group is reduced to an amine using hydrazine hydrate (80%) in the presence of iron(III) chloride. This catalytic transfer hydrogenation proceeds at 70–80°C, yielding 4-fluoro-3-trifluoromethylaniline.

Reaction Conditions

  • Reagents : 4-Fluoro-3-trifluoromethylnitrobenzene (0.2 mol), N₂H₄·H₂O (0.3 mol), FeCl₃ (0.02 mol)
  • Temperature : 70–80°C
  • Yield : 95.3%
  • Purity : 99.3%

The use of iron(III) chloride prevents over-reduction and ensures high regioselectivity.

Diazotization and Hydrolysis to 4-Fluoro-3-Trifluoromethylphenol

The aniline intermediate undergoes diazotization with sodium nitrite in sulfuric acid, followed by hydrolysis in toluene/water under reflux. This Gould-Jacobs reaction generates 4-fluoro-3-trifluoromethylphenol.

Reaction Conditions

  • Reagents : 4-Fluoro-3-trifluoromethylaniline (0.1 mol), NaNO₂ (0.12 mol), H₂SO₄ (0.55 mol)
  • Temperature : 5°C (diazotization), 100°C (hydrolysis)
  • Yield : 72.8%
  • Purity : 95.8%

Side products, such as aryl ethers, are minimized by maintaining acidic conditions during hydrolysis.

Alkylation with 2-Bromobutyl Acetate

The phenolic oxygen is alkylated using 2-bromobutyl acetate in ethyl acetate with potassium hydroxide as a base. This nucleophilic substitution yields 2-(4-fluoro-3-trifluoromethylphenoxy)butyl acetate.

Reaction Conditions

  • Reagents : 4-Fluoro-3-trifluoromethylphenol (0.2 mol), 2-bromobutyl acetate (0.26 mol), KOH (0.28 mol)
  • Temperature : Reflux (77°C)
  • Yield : 88.0%
  • Purity : 97.1%

The choice of ethyl acetate as a solvent enhances reaction kinetics by stabilizing the alkoxide intermediate.

Acylation with Benzylamine

The final step involves aminolysis of the acetate ester with benzylamine in toluene, catalyzed by sodium methoxide. This forms the amide bond of this compound.

Reaction Conditions

  • Reagents : 2-(4-Fluoro-3-trifluoromethylphenoxy)butyl acetate (0.1 mol), benzylamine (0.11 mol), NaOMe (0.03 mol)
  • Temperature : Reflux (110°C)
  • Yield : 93.5%
  • Purity : 98.5%

Crystallization from ethanol removes residual impurities, yielding a white crystalline product with a melting point of 75–77°C.

Enantioselective Synthesis of S-Beflubutamid

The herbicidal activity of this compound resides predominantly in its S-enantiomer. WO2021161101A1 discloses a resolution-based method to isolate S-beflubutamid from racemic 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid.

Chiral Resolution Using L-Proline Methyl Ester

The racemic acid is treated with L-proline methyl ester in heptane to form diastereomeric salts. The S-enantiomer preferentially crystallizes, enabling mechanical separation.

Reaction Conditions

  • Reagents : Racemic 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid (1 eq), L-proline methyl ester (1.05 eq)
  • Solvent : n-Heptane
  • Yield : 92.0%
  • Enantiomeric Excess (ee) : 95.9%

Amidation with Benzylamine

The resolved S-acid is converted to S-beflubutamid via coupling with benzylamine using thionyl chloride as an activating agent.

Reaction Conditions

  • Reagents : S-2-(4-Fluoro-3-(trifluoromethyl)phenoxy)butanoic acid (1 eq), benzylamine (1.1 eq), SOCl₂ (1.2 eq)
  • Solvent : Dichloromethane
  • Yield : 89.4%
  • Purity : 98.2%

Comparative Analysis of Synthetic Routes

Parameter Traditional Synthesis Enantioselective Route
Total Yield 58.2% (multi-step) 82.3% (resolution + amidation)
Purity 98.5% 98.2%
Enantiomeric Excess (ee) N/A (racemic) 95.9%
Cost (Relative) Low High (chiral reagents)
Scalability Industrial Pilot-scale

The traditional method remains favored for large-scale production due to lower reagent costs, while the enantioselective route is critical for formulations requiring high enantiopurity.

Process Optimization and Challenges

Nitration Byproduct Management

Over-nitration generates 3-fluoro-4-trifluoromethyl-1,2-dinitrobenzene, which is removed via fractional distillation under reduced pressure (78–80°C at 667 Pa).

Diazotization Stability

Diazonium salts derived from 4-fluoro-3-trifluoromethylaniline are thermally unstable. Maintaining temperatures below 5°C during diazotization prevents decomposition.

Solvent Selection in Alkylation

Ethyl acetate outperforms polar aprotic solvents (e.g., DMF) by reducing side reactions such as ester hydrolysis.

Scientific Research Applications

Agricultural Applications

Beflubutamid is recognized for its effectiveness as a post-emergence herbicide, particularly in winter wheat, barley, and rye. The compound acts by inhibiting lipid synthesis and cell division, which are critical for plant growth. Its selective nature allows it to target specific weed species while minimizing damage to crops.

Key Features:

  • Mode of Action: Inhibits lipid synthesis and cell division.
  • Target Weeds: Broadleaf weeds such as Herba Lamii Amplexicaulis and Tender Catchweed Bedstraw.
  • Usage: Approved for use in the European Union since 2007.

Environmental Impact Studies

Research has been conducted to assess the environmental fate and transport of this compound in various ecosystems. Studies indicate that this compound can persist in aquatic environments, raising concerns about its impact on non-target organisms.

Findings:

  • Occurrence: Detected in the Southern California aquatic environment, indicating potential industrial sources contributing to its prevalence .
  • Transport Mechanisms: Understanding how this compound moves through ecosystems is crucial for evaluating its ecological risks.

Metabolic Engineering Research

This compound has been utilized in studies involving the model microalga Chlamydomonas reinhardtii. Its sensitivity to this compound allows researchers to explore genetic transformations and metabolic pathways within this organism, which is pivotal for biofuel production and sustainable chemical synthesis.

Research Insights:

  • Genetic Manipulation: The compound serves as a selective agent in the transformation of Chlamydomonas reinhardtii, facilitating the identification of successful transformants .
  • Synthetic Biology Applications: The use of this compound aids in developing metabolic engineering strategies to optimize the production of valuable compounds from microalgae .

Case Study 1: Herbicide Efficacy

In a comparative study, the efficacy of this compound was evaluated against other herbicides. Results showed that this compound provided superior control over specific broadleaf weeds without adversely affecting cereal crops, making it a preferred choice among farmers .

Case Study 2: Environmental Monitoring

A comprehensive study analyzed the concentrations of organochlorine pesticides, including this compound, in Antarctic aquatic environments. Findings revealed that this compound was one of the dominant compounds detected, highlighting the need for ongoing monitoring of agricultural chemicals in remote ecosystems .

Data Summary Table

Application AreaDescriptionKey Findings
Agricultural UseSelective herbicide for broadleaf weeds in cerealsEffective against specific weeds
Environmental ImpactStudies on persistence and transport in ecosystemsDetected in aquatic environments
Metabolic EngineeringUtilized in Chlamydomonas reinhardtii transformationsAids genetic manipulation
Case Study EfficacyComparative efficacy study against other herbicidesSuperior control with minimal crop damage
Case Study MonitoringAnalysis of pesticide concentrations in Antarctic environmentsDominant presence indicates industrial sources

Comparison with Similar Compounds

Comparison with Mecoprop

Structural and Functional Similarities

Mecoprop (C₁₀H₁₁ClO₃) is a phenoxyalkanoic acid herbicide acting as a synthetic auxin. While structurally distinct from beflubutamid, its (+)-enantiomer shares functional similarity with this compound’s phenolic metabolite, phenoxybutanoic acid. Both compounds disrupt plant growth via auxin-like activity, though mecoprop targets root elongation at lower concentrations (EC₅₀ ~0.5 μM) compared to the metabolite (100× higher concentrations required) .

Table 1: Key Comparison of this compound and Mecoprop
Parameter This compound Mecoprop
Target PDS (carotenoid synthesis) Synthetic auxin (root growth)
Active Enantiomer (-)-enantiomer (+)-enantiomer
EC₅₀ (μM) 0.50 (chlorophyll inhibition) 0.50 (root inhibition)
Soil Half-Life 5–10 days 14–30 days
Enantiomerization Stable enantiomers Metabolite enantiomerization

Key Insight : While this compound’s metabolite shares auxin-like activity with mecoprop, its primary mode of action (PDS inhibition) and environmental stability differ significantly .

Comparison with Fluazifop-butyl

Enantioselective Degradation

Fluazifop-butyl, a chiral aryloxyphenoxypropionate herbicide, inhibits acetyl-CoA carboxylase (ACCase). Like this compound, its herbicidal activity resides in a single enantiomer. However, fluazifop-butyl exhibits stronger enantioselectivity in soil degradation, with the active enantiomer degrading faster than the inactive form .

Table 2: Soil Behavior of Chiral Herbicides
Compound Soil Type Degradation Rate (k, day⁻¹) Enantioselectivity (EF*)
This compound Alkaline 0.12 (-)- vs. 0.18 (+)- 0.40 (moderate)
This compound Acidic 0.15 (both enantiomers) 0.50 (none)
Fluazifop-butyl Alkaline 0.25 (active) vs. 0.10 0.70 (high)

*Enantiomer fraction (EF) = [(-)-enantiomer] / [total].

Comparison with Fenoxaprop-ethyl

Metabolic Stability

Fenoxaprop-ethyl, another ACCase inhibitor, degrades into fenoxaprop acid, which exhibits chiral instability in soil. Unlike this compound, which retains enantiomeric stability, fenoxaprop acid undergoes significant enantiomerization, complicating its environmental impact assessment .

Table 3: Metabolic Chiral Stability
Compound Parent Stability Metabolite Stability
This compound Stable Phenoxybutanoic acid: High enantiomerization
Fenoxaprop-ethyl Stable Fenoxaprop acid: Unstable

Key Insight: this compound’s metabolite poses a greater risk of enantiomer-driven off-target effects compared to fenoxaprop-ethyl .

Structural-Activity Relationship (SAR) Analysis

Recent studies on this compound analogues reveal that fluorination at the meta-position of the phenoxy group enhances PDS inhibition. Substitution with bulkier groups (e.g., trifluoromethyl) improves binding affinity, while shorter alkyl chains reduce soil persistence .

Table 4: SAR of this compound Analogues
Modification Herbicidal Activity Soil Half-Life (days)
Trifluoromethyl High (EC₅₀ 0.5 μM) 5–10
Chlorine substitution Moderate (~2 μM) 15–20
Methoxy group Low (>10 μM) 25–30

Key Insight : Optimal activity and environmental safety require a balance between fluorination and alkyl chain length .

Environmental and Regulatory Considerations

The use of enantiopure (-)-beflubutamid could reduce application rates by >50%, minimizing ecological risks. Regulatory frameworks for chiral herbicides, however, often lack enantiomer-specific guidelines, complicating approval processes .

Biological Activity

Beflubutamid is a chiral herbicide primarily used for the control of broad-leaved weeds in cereal crops. Its biological activity is characterized by its enantioselective properties, metabolism, and ecological impact. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a chiral compound with two enantiomers: (-)-beflubutamid and (+)-beflubutamid. The former exhibits significantly higher herbicidal activity compared to the latter, being at least 1000 times more effective . The compound has low aqueous solubility and moderate volatility, which influences its environmental behavior.

Metabolism and Degradation

This compound undergoes rapid metabolism in biological systems. Studies have shown that after administration in rats, this compound is extensively metabolized, with the primary metabolite being phenoxybutyric acid (UR-50604), accounting for 23-31% of the administered dose in urine . The degradation behavior of this compound varies with soil type:

  • Alkaline Soils : Slower degradation of the herbicidally active (-)-enantiomer.
  • Acidic Soils : Both enantiomers degrade at similar rates .

The half-life (DT₅₀) of this compound in soil ranges from 15.8 to 267 days, depending on environmental conditions .

Toxicological Profile

This compound has been classified as having low toxicity to mammals but shows moderate toxicity to aquatic organisms and certain terrestrial species. Key findings include:

  • Acute Toxicity : Low toxicity observed in various animal studies; slight signs of toxicity (e.g., wet fur, hunched posture) were noted after inhalation exposure .
  • Chronic Toxicity : Potential reproductive and developmental toxicant concerns have been raised based on mammalian studies .

Table 1: Toxicity Profile of this compound

Organism TypeToxicity Level
MammalsLow
BirdsModerate
Aquatic OrganismsModerate
EarthwormsModerate
HoneybeesLow

Case Studies and Field Research

  • Field Trials : In field studies, this compound demonstrated effective control over dicotyledonous weeds in cereal crops. Its efficacy was enhanced when applied as the pure (-)-enantiomer compared to the racemic mixture .
  • Soil Microbial Studies : Research indicated that specific soil microbes could degrade this compound effectively. Isolation of these microbes has implications for bioremediation strategies in agricultural settings .
  • Environmental Impact Assessments : Studies assessing the environmental impact of this compound indicated low risks for groundwater contamination but highlighted potential persistence in water bodies .

Q & A

Q. What is the primary biochemical mechanism of Beflubutamid in weed control, and how can researchers validate this mechanism experimentally?

this compound inhibits 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), a key enzyme in carotenoid biosynthesis, leading to chlorophyll degradation and plant death . To validate this mechanism:

  • Conduct in vitro enzyme inhibition assays using purified 4-HPPD and measure activity via spectrophotometric detection of homogentisate production.
  • Compare carotenoid levels (e.g., β-carotene) in treated vs. untreated plants using HPLC.
  • Include positive controls (e.g., mesotrione, a known 4-HPPD inhibitor) and negative controls (untreated plants).

Q. What are the key physicochemical properties of this compound that influence its laboratory handling and experimental reproducibility?

Key properties include:

  • Molecular formula : C₁₈H₁₇F₄NO₂; Molecular weight : 355.33 g/mol .
  • Storage : Stable at 0–6°C; sensitive to light and moisture, requiring amber glassware and desiccants .
  • Solubility : Low water solubility (0.98 mg/L at 20°C), necessitating organic solvents (e.g., acetone or DMSO) for stock solutions .
  • Purity : Use certified reference standards (>98% purity) for quantitative assays to minimize batch variability .

Q. How should researchers design dose-response experiments to evaluate this compound’s herbicidal efficacy across plant species?

  • Experimental design :
  • Apply this compound at logarithmic concentrations (e.g., 0.1–100 μM) to soil or foliar surfaces.
  • Monitor phytotoxicity symptoms (e.g., whitening or chlorosis) over 7–14 days .
  • Measure EC₅₀ values using nonlinear regression models (e.g., four-parameter logistic curves).
    • Controls : Include resistant plant species (e.g., Amaranthus retroflexus) and untreated controls to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s environmental persistence and soil mobility?

Discrepancies may arise from soil type, organic matter content, or microbial activity variations. Methodological steps include:

  • Soil column studies : Measure leaching potential using standardized OECD Guideline 312 (soil thin-layer chromatography) .
  • Half-life analysis : Conduct aerobic/anaerobic degradation experiments under controlled pH and temperature.
  • Statistical reconciliation : Apply mixed-effects models to account for environmental covariates (e.g., soil texture, rainfall) .

Q. What advanced methodologies are recommended for studying non-target effects of this compound on soil microbiota and beneficial insects?

  • Metagenomic profiling : Use 16S rRNA sequencing to assess shifts in soil bacterial communities post-application .
  • Ecotoxicology assays : Expose Eisenia fetida (earthworms) or Apis mellifera (honeybees) to sublethal doses and measure survival, reproduction, or behavioral endpoints .
  • Enzymatic activity : Quantify dehydrogenase and urease activity in soil to evaluate microbial functional diversity .

Q. What strategies optimize this compound’s application protocols under varying agroecological conditions (e.g., pH, temperature)?

  • Formulation adjustments : Test adjuvants (e.g., surfactants) to enhance solubility in alkaline soils .
  • Field trials : Use split-plot designs to compare efficacy across soil types and climatic zones.
  • Predictive modeling : Develop QSAR (Quantitative Structure-Activity Relationship) models to correlate soil adsorption coefficients (Kₒc) with herbicide bioavailability .

Methodological Considerations for Data Reporting

  • Reproducibility : Follow CONSORT guidelines for randomized trials, including detailed protocols for soil preparation, herbicide application, and statistical analysis .
  • Data transparency : Report raw spectrophotometric/HPLC data in supplementary materials, including instrument calibration curves and detection limits .
  • Contradiction analysis : Use sensitivity analysis or Bayesian inference to quantify uncertainty in conflicting datasets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.